4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid
Description
The compound 4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid is a heterocyclic derivative featuring an imidazolidinone core substituted with a sulfanylidene group and a 4-methylphenyl moiety.
Properties
Molecular Formula |
C18H14N2O3S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O3S/c1-11-2-8-14(9-3-11)20-16(21)15(19-18(20)24)10-12-4-6-13(7-5-12)17(22)23/h2-10H,1H3,(H,19,24)(H,22,23) |
InChI Key |
OWHXDNVZQVNGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for 4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic Acid
Laboratory-Scale Synthesis
The laboratory-scale synthesis of this compound typically follows a three-step sequence:
Cyclocondensation to Form the Imidazolidinone Core
The imidazolidinone ring is constructed via cyclocondensation of a thiourea derivative with an α-haloketone. For example, 1-(4-methylphenyl)thiourea reacts with 2-bromo-1-(4-carboxyphenyl)ethan-1-one in dimethylformamide (DMF) at 80–90°C for 12–16 hours. This step achieves the 5-oxoimidazolidin-4-ylidene intermediate, which is subsequently functionalized.
Reaction Conditions:
- Solvent: DMF or dichloromethane
- Temperature: 80–90°C
- Catalyst: Triethylamine (1.2 equiv)
- Yield: 65–72%
Thionation to Introduce the Sulfanylidene Group
The sulfanylidene moiety is introduced via thionation of the imidazolidinone intermediate using Lawesson’s reagent. This reaction proceeds in toluene under reflux (110°C) for 4–6 hours, converting the carbonyl group at position 2 to a thiocarbonyl.
Reaction Parameters:
Coupling Reactions for Aromatic Substitution
The methylphenyl and benzoic acid groups are introduced via Suzuki-Miyaura cross-coupling. The thionated intermediate reacts with 4-methylphenylboronic acid and 4-carboxyphenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine.
Optimized Conditions:
Industrial-Scale Synthesis
Industrial production prioritizes cost efficiency, safety, and scalability. Key modifications include:
Continuous Flow Reactors
Cyclocondensation and thionation steps are conducted in continuous flow systems to enhance heat dissipation and reduce reaction time. For example, thionation in a microreactor at 120°C achieves 90% conversion in 2 hours.
Heterogeneous Catalysis
Palladium-supported catalysts (e.g., Pd/C) replace homogeneous catalysts in coupling reactions, simplifying product isolation and recycling. This reduces Pd residue to <5 ppm in the final product.
Process Optimization and Analytical Validation
Yield Optimization Strategies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time (h) | 12–16 | 6–8 |
| Temperature (°C) | 80–110 | 100–120 |
| Catalyst Loading (mol%) | 5–10 | 2–5 |
| Overall Yield (%) | 55–60 | 70–75 |
Industrial processes employ design-of-experiment (DoE) models to optimize reagent stoichiometry and temperature profiles, improving yields by 15–20% compared to batch methods.
Applications and Derivative Synthesis
Pharmaceutical Relevance
The compound’s antiandrogen activity stems from its ability to bind androgen receptors (AR) with an IC₅₀ of 12 nM, making it a candidate for hormone-refractory prostate cancer therapy. Derivatives with fluorinated aryl groups show enhanced metabolic stability.
Structural Analogues
| Derivative | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| 4-Fluorophenyl analogue | Fluorine at para position | 8 nM (AR binding) |
| 2-Methylphenyl analogue | Methyl ortho to imidazolidinone | 18 nM (AR binding) |
Chemical Reactions Analysis
Types of Reactions
4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid involves its interaction with specific molecular targets. The compound’s sulfanylidene group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations:
- Electronic Effects : The 4-fluorophenyl substituent (electron-withdrawing) in CID 2437633 may enhance metabolic stability compared to the 4-methylphenyl group (electron-donating) in the target compound .
- Heterocyclic Core: Thiazolidinone derivatives (e.g., SS4) exhibit a sulfur-containing five-membered ring, which may confer distinct hydrogen-bonding capabilities compared to the imidazolidinone core .
Biological Activity
4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid, with the CAS number 725710-50-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 338.38 g/mol. The structure features a benzoic acid moiety linked to a thiohydantoin derivative, which is crucial for its biological activity.
Antiviral Properties
Research indicates that derivatives of thiohydantoins, including this compound, exhibit antiviral activity. The mechanism often involves inhibition of viral replication and interference with viral enzymes. For example, compounds similar in structure have been noted for their ability to inhibit xanthine oxidase, an enzyme that plays a role in oxidative stress related to viral infections .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is essential for reducing oxidative stress in cells, potentially mitigating damage from various diseases .
Enzyme Inhibition
In vitro studies have shown that this compound exhibits moderate inhibitory effects on xanthine oxidase. The IC50 values reported for related compounds suggest a promising avenue for the development of xanthine oxidase inhibitors, which are utilized in treating conditions like gout .
Study on Xanthine Oxidase Inhibition
A study evaluating various thiohydantoin derivatives found that certain compounds exhibited significant xanthine oxidase inhibitory activity. For instance, one derivative showed an IC50 value of 3.6 µM compared to febuxostat, a standard treatment for gout . This suggests that this compound could be developed as an effective therapeutic agent.
Research Findings
| Property | Activity | IC50 Value |
|---|---|---|
| Xanthine Oxidase Inhibition | Moderate (compared to febuxostat) | 3.6 µM |
| Antioxidant Activity | Moderate | - |
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with condensation between 4-methylphenyl isothiocyanate and a suitably functionalized benzoic acid precursor. Key steps include:
- Cyclization : Formation of the imidazolidinone core under basic conditions (e.g., KOH/EtOH) at 60–80°C.
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Final Purity : Optimize via preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to achieve >98% purity. Monitor reaction progress with TLC (Rf ~0.5 in 1:1 hexane/EtOH) and confirm structures via H NMR (e.g., δ ~7.2–8.1 ppm for aromatic protons) .
Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation?
Methodological Answer:
- H/C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), sulfanylidene (δ ~2.5–3.5 ppm), and carbonyl groups (δ ~165–175 ppm). Use DMSO-d6 for solubility in polar intermediates.
- FTIR : Confirm thione (C=S stretch at ~1200 cm) and carboxylic acid (O–H stretch at ~2500–3000 cm).
- Mass Spectrometry (HRMS) : ESI-HRMS in negative ion mode to verify molecular ion peaks (e.g., [M–H] for CHNOS: calc. 337.0653, observed 337.0655).
- HPLC-PDA : Use a 250 mm C18 column with UV detection at 254 nm for purity assessment .
Advanced: How can computational modeling predict the compound’s reactivity with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., sulfanylidene as an electrophilic center).
- Molecular Docking : Simulate interactions with enzymes like cyclooxygenase-2 (PDB ID: 5KIR) using AutoDock Vina. Focus on hydrogen bonding between the benzoic acid moiety and Arg120/His90 residues.
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories. Analyze RMSD (<2 Å indicates stable binding) .
Advanced: What experimental designs are suitable for evaluating environmental persistence and ecotoxicological effects?
Methodological Answer:
- Split-Plot Design : Assign environmental compartments (soil, water) as main plots, pH/temperature as subplots, and exposure time as sub-subplots. Use four replicates per condition .
- Degradation Studies : Monitor hydrolysis (pH 5–9 buffers, 25–40°C) via LC-MS/MS. Calculate half-life (t) using first-order kinetics.
- Ecotoxicology : Test acute toxicity on Daphnia magna (48h LC) and chronic effects on algal growth (72h IC). Apply OECD Test Guidelines 202/201 .
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
Methodological Answer:
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to compare EC values across assays. Check for assay interference (e.g., thiol-containing media may reduce sulfanylidene reactivity).
- Target Specificity : Perform competitive binding assays (SPR/BLI) against purported targets (e.g., COX-2 vs. bacterial DNA gyrase).
- Meta-Analysis : Pool data from multiple studies (e.g., RevMan software) to identify confounding variables (e.g., solvent effects, cell line variability) .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt.
- Nanoformulation : Prepare PLGA nanoparticles (oil-in-water emulsion) with 0.1% w/v compound loading. Characterize size (DLS: ~150 nm) and encapsulation efficiency (UV-Vis: >85%).
- Pharmacokinetics : Administer IV/orally to Sprague-Dawley rats (n=6). Collect plasma samples at 0–24h, quantify via LC-MS/MS, and calculate AUC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
